1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE
Overview
Description
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE is a complex organic compound with a unique structure that includes both sulfonyl and piperazine groups
Preparation Methods
The synthesis of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the sec-butylphenyl sulfonyl intermediate: This involves the sulfonation of sec-butylbenzene to introduce the sulfonyl group.
Coupling with piperazine: The intermediate is then reacted with piperazine under controlled conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE involves its interaction with molecular targets through its sulfonyl and piperazine groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{[4-(SEC-BUTYL)PHENYL]SULFONYL}-4-(BUTYLSULFONYL)PIPERAZINE can be compared with other sulfonyl piperazine derivatives:
1-{[4-(tert-Butyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Similar structure but with a tert-butyl group instead of sec-butyl.
1-{[4-(Methyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Contains a methyl group instead of sec-butyl.
1-{[4-(Ethyl)phenyl]sulfonyl}-4-(butylsulfonyl)piperazine: Contains an ethyl group instead of sec-butyl.
The uniqueness of this compound lies in its specific sec-butyl group, which can influence its chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
1-(4-butan-2-ylphenyl)sulfonyl-4-butylsulfonylpiperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O4S2/c1-4-6-15-25(21,22)19-11-13-20(14-12-19)26(23,24)18-9-7-17(8-10-18)16(3)5-2/h7-10,16H,4-6,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSSPBLPLMWQDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.